molecular formula C7H5FO B1666160 3-Fluorobenzaldehyde CAS No. 456-48-4

3-Fluorobenzaldehyde

Cat. No. B1666160
CAS RN: 456-48-4
M. Wt: 124.11 g/mol
InChI Key: PIKNVEVCWAAOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorobenzaldehyde is a monofluorinated aromatic aldehyde . It is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .


Synthesis Analysis

The synthesis of 3-Fluorobenzaldehyde involves several steps . A round-bottom flask is charged with alcohol, CuOTf, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, TEMPO, DMAP, and CH3CN . The reaction mixture is stirred at 25 °C open to air until the completion of the reaction, as monitored by TLC .


Molecular Structure Analysis

The molecular formula of 3-Fluorobenzaldehyde is C7H5FO . Its molecular weight is 124.11 . The structure of 3-Fluorobenzaldehyde can be viewed using Java or Javascript .


Chemical Reactions Analysis

Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .


Physical And Chemical Properties Analysis

3-Fluorobenzaldehyde is a clear colorless to yellow liquid . It has a boiling point of 173.2±13.0 °C at 760 mmHg . The density of 3-Fluorobenzaldehyde is 1.2±0.1 g/cm3 . The refractive index is 1.539 .

Scientific Research Applications

Synthesis and Chemical Properties

Application in Pharmaceutical Research

In pharmaceutical research, 3-fluorobenzaldehyde is used for preparing thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. These derivatives are synthesized through reactions involving 4-fluorobenzaldehyde (Ahmed O. H. El Nezhawy et al., 2009).

Structural and Spectroscopic Analysis

The compound is also a subject of interest in structural and spectroscopic studies. Investigations of 3-fluorobenzaldehyde under cryogenic conditions using infrared spectroscopy and quantum chemistry calculations reveal insights into its conformers and structural transformations (G. O. Ildız et al., 2018).

Molecular Structure Studies

Extensive molecular structure studies have been conducted on 3-fluorobenzaldehyde. These include analyses using Fourier transform microwave spectrometry to understand the conformers and molecular geometry of the compound (Issiah B. Lozada et al., 2017).

Application in Material Science

3-Fluorobenzaldehyde finds applications in material science as well. It's used in the synthesis of indazoles, which are crucial in various material synthesis processes (K. Lukin et al., 2006).

Safety And Hazards

3-Fluorobenzaldehyde is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, mist, vapors, spray, and avoid ingestion .

properties

IUPAC Name

3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKNVEVCWAAOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060027
Record name Benzaldehyde, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzaldehyde

CAS RN

456-48-4
Record name 3-Fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.5 g of 5% palladium on barium sulfate (recovered from Example 1) and 50 g of 3-fluorobenzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then introduced at atmospheric pressure. The mixture was subsequently heated to 80-90° C. and hydrogen gas was introduced continuously at atmospheric pressure. After liberation of acidic offgases had ceased (9.5 hours), the mixture was cooled to room temperature, the catalyst was removed by filtration and the filtrate was distilled at 28 mbar. At a boiling point of 73° C., 3-fluorobenzaldehyde was obtained in a yield of 23.0 g. This corresponds to a yield of 57% of theory.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobenzaldehyde
Reactant of Route 2
3-Fluorobenzaldehyde
Reactant of Route 3
3-Fluorobenzaldehyde
Reactant of Route 4
3-Fluorobenzaldehyde
Reactant of Route 5
3-Fluorobenzaldehyde
Reactant of Route 6
3-Fluorobenzaldehyde

Citations

For This Compound
915
Citations
T Schaefer, CS Takeuchi - Canadian Journal of Chemistry, 1990 - cdnsciencepub.com
… 2- and 3-fluorobenzaldehyde; conformations in solution and vapor, for 2- and 3-fluorobenzaldehyde; … of 2-fluorobenzaldehyde and 3fluorobenzaldehyde as obtained by various methods …
Number of citations: 16 cdnsciencepub.com
W Sun, IB Lozada… - The Journal of Physical …, 2018 - ACS Publications
The rotational spectra of 2-fluorobenzaldehyde (2-FBD) and 3-fluorobenzaldehyde (3-FBD) were recorded using Fourier transform microwave (FTMW) spectroscopy from 4 to 26 GHz. …
Number of citations: 11 pubs.acs.org
GO Ildiz, J Konarska, R Fausto - Chemical Physics, 2018 - Elsevier
… 3-Fluorobenzaldehyde conformational space has been investigated before both experimentally and theoretically. The recent study by Itoh et al. [21] presents a detailed literature …
Number of citations: 5 www.sciencedirect.com
C Parlak, CSC Kumar, HK Fun, G Keşan… - Journal of Fluorine …, 2014 - Elsevier
The structure of 4-chloro-3-fluorobenzaldehyde (CFB, C 7 H 4 ClFO) has been characterized by single-crystal X-ray diffraction, FT-IR and Raman techniques. The conformational …
Number of citations: 16 www.sciencedirect.com
RD Chambers, G Sandford, J Trmcic… - … Process Research & …, 2008 - ACS Publications
Direct fluorination of a range of benzaldehyde derivatives gives mixtures of fluorobenzaldehyde and benzoyl fluoride products in ratios that depend upon the nature of the ring …
Number of citations: 40 pubs.acs.org
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… A starting material, 4-bromo-3-fluorobenzaldehyde, was … -bromo-3-fluorobenzaldehyde presented significant challenges … of 4-bromo-3-fluorobenzaldehyde was obtained by using a …
Number of citations: 2 www.sciencedirect.com
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
The selectivity of the chemical Baeyer–Villiger oxidation of benzaldehydes depends on steric and electronic factors, the type of oxidizing agent and the reaction conditions. Here we …
Number of citations: 50 onlinelibrary.wiley.com
XH Huang, QX Chen, M You, Q Wang… - Journal of Enzyme …, 2006 - Taylor & Francis
… analyses show that the inhibition mechanism of 2-fluorobenzaldehyde on the diphenolase was competitive inhibition of the diphenolase activity, and that of 3-fluorobenzaldehyde and 4-…
Number of citations: 16 www.tandfonline.com
F Basuli, H Wu, GL Griffiths - Journal of Labelled Compounds …, 2011 - Wiley Online Library
… It is obvious from the table that the ratio of the 3-fluorobenzaldehyde to fluorobenzene increases from 33:6 to 59:3 upon the addition of 20 mol% of TEMPO with respect to iodonium salt …
M Tursun, CSC Kumar, M Bilge, L Rhyman… - … Acta Part A: Molecular …, 2015 - Elsevier
… Recently, we have set out experimental and theoretical investigation of conformational and vibrational of 4-chloro-3-fluorobenzaldehyde (CFB). It was observed that CFB prefers the O-…
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.